B1191818 OBP-801

OBP-801

Cat. No. B1191818
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

OBP-801 is an inhibitor of histone deacetylase (HDAC) enzymes, with potential antineoplastic activity. Upon administration, this compound inhibits the activity of HDACs;  this results in an accumulation of highly acetylated chromatin histones, the induction of chromatin remodeling and an altered pattern of gene expression. This leads to selective transcription of tumor suppressor genes, tumor suppressor protein-mediated inhibition of tumor cell division and induction of tumor cell apoptosis. This may inhibit proliferation of susceptible tumor cells.

Scientific Research Applications

1. Anti-Neuroblastoma Activity OBP-801, a novel histone deacetylase inhibitor, has demonstrated significant anti-neuroblastoma activity both in vitro and in vivo. It has been effective against various human neuroblastoma cell lines, inducing G2/M phase arrest through the p21 pathway and triggering apoptosis. This suggests its potential as a promising therapeutic agent for neuroblastoma treatment (Kaneda et al., 2022).

2. Effectiveness Against Rhabdoid Tumors this compound has shown to induce apoptosis in rhabdoid tumors by epigenetically releasing the silencing of NOXA, an apoptosis mediator. This finding highlights its therapeutic potential for treating rhabdoid tumors (Sugimoto et al., 2020).

3. Application in Rhabdomyosarcoma Research on rhabdomyosarcoma, an aggressive pediatric cancer, revealed that this compound can induce M-phase arrest and apoptosis in rhabdomyosarcoma cells. This positions this compound as a potential treatment option for this type of cancer (Tomoyasu et al., 2018).

4. Impact on Prostate Cancer In prostate cancer, this compound was found to suppress the androgen receptor via miR-320-mediated suppression, contributing to tumor cell growth suppression. This suggests its utility in AR-positive prostate cancer treatment, regardless of androgen dependency (Sato et al., 2016).

5. Efficacy in Myxofibrosarcoma this compound has demonstrated effectiveness in myxofibrosarcoma by inhibiting cell growth and inducing apoptosis. It also showed enhanced effects when combined with other inhibitors, indicating its potential as a novel treatment for this cancer (Kawarazaki et al., 2020).

6. Synergistic Effects in Endometrial Carcinoma A study on endometrial carcinoma revealed that the combination of this compound with a PI3K inhibitor synergistically induces apoptosis and suppresses tumor growth. This combination is proposed as a novel therapeutic strategy for endometrial carcinoma (Yoshioka et al., 2013).

7. Role in Glaucoma Filtration Surgery this compound has shown potential in improving outcomes in glaucoma filtration surgery by inhibiting fibrosis and maintaining filtering blebs, suggesting its applicability in ophthalmic procedures (Yamamoto et al., 2020).

8. Potential in Renal Cell Carcinoma Treatment The combination of this compound with LY294002, a PI3K inhibitor, has been found to induce apoptosis and inhibit cell growth in renal cell carcinoma, highlighting its promise as a treatment for this cancer type (Yamada et al., 2013).

properties

Appearance

Solid powder

synonyms

OBP-801;  OBP 801;  OBP801.; unknown

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.